molecular formula C5H12N2 B145804 1-Aminopiperidine CAS No. 2213-43-6

1-Aminopiperidine

Cat. No. B145804
CAS RN: 2213-43-6
M. Wt: 100.16 g/mol
InChI Key: LWMPFIOTEAXAGV-UHFFFAOYSA-N
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Description

1-Aminopiperidine is a versatile chemical structure that is a key component in various pharmaceutical and biological compounds. Its derivatives are synthesized through different methods, including one-pot synthesis, asymmetric synthesis, and palladium-catalyzed synthesis, to create a wide array of bioactive molecules .

Synthesis Analysis

The synthesis of 1-aminopiperidine derivatives can be achieved through several innovative methods. One-pot synthesis allows for the efficient creation of 3-azido- and 3-aminopiperidines, which are important for pharmaceutical applications . Asymmetric synthesis techniques have been developed to produce 2-(1-aminoalkyl)piperidines, which are valuable in creating enantiomerically pure compounds . Additionally, palladium-catalyzed synthesis has been utilized to create 1-heteroaryl-4-aminopiperidine derivatives from heteroaryl chlorides, demonstrating the versatility of this approach .

Molecular Structure Analysis

The molecular structure of 1-aminopiperidine derivatives is crucial for their biological activity. For instance, the synthesis of trans-4-aminopiperidine-3-carboxylic acid (APiC) allows for the incorporation of these residues into helical structures, which can be significant in the development of new pharmaceuticals . The structural diversity of these compounds is further expanded through the synthesis of cyclic α,α-disubstituted α-amino acids bearing a δ-nitrogen atom, such as chiral 1-substituted 4-aminopiperidine-4-carboxylic acids .

Chemical Reactions Analysis

1-Aminopiperidine derivatives participate in various chemical reactions that are essential for the development of new drugs. For example, the synthesis of triazolyl-substituted 3-aminopiperidines through Huisgen 1,3-dipolar cycloaddition provides new scaffolds for combinatorial chemistry, which is a powerful tool in drug discovery . The reactivity of these compounds is also demonstrated in the synthesis of 4-substituted-4-aminopiperidine derivatives, which are key building blocks of piperazine-based CCR5 antagonists used as HIV-1 entry inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-aminopiperidine derivatives are influenced by their structural features. These properties are critical for their function as inhibitors of biological processes, such as the inhibition of ergosterol synthesis in pathogenic fungi by aminopiperidine derivatives . The ability to introduce various substituents at the 4-position of the piperidine ring allows for the modulation of these properties to enhance biological activity and bioavailability .

Scientific Research Applications

  • Antifungal Activities

    • Aminopiperidine derivatives, specifically Compound 1a and 1b, have demonstrated potent in vitro and in vivo antifungal activities. These compounds are effective against various pathogenic fungi, including fluconazole-resistant strains of Candida albicans and non-albicans Candida, Aspergillus fumigatus, and Cryptococcus neoformans. Their mechanism involves inhibiting C-14 reduction in ergosterol synthesis. Compound 1b, in particular, has shown promise in prolonging the survival of infected mice in systemic lethal infections caused by C. albicans (Hata et al., 2010).
  • Drug Metabolism Insights

    • The metabolism of 4-Aminopiperidines by cytochrome P450s, particularly CYP3A4, has been studied to understand their N-dealkylation reaction. These insights are crucial for structure-based drug design approaches and could guide drug discovery towards optimized drug metabolism (Sun & Scott, 2011).
  • Synthesis of Optically Active 3‐Aminopiperidines

    • The synthesis of 3-Aminopiperidines, which possess a wide range of biological activity, is achieved efficiently through the ring expansion of prolinols. This method, which involves an aziridinium intermediate, shows that the synthesis can be influenced by the substituents present on the prolinol (Cochi et al., 2012).
  • ASK1 Inhibitors for Pain and Inflammation

    • Novel 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as ASK1 inhibitors, useful in the treatment of inflammation and pain. These compounds hold potential utility in conditions like osteoarthritis and neuropathic pain (Norman, 2012).
  • Polarity Induction in [VO3]nn- Chain Compounds

    • The use of (R)-3-aminopiperidine and (S)-3-aminopiperidine in the syntheses of [VO3]nn− chain compounds has demonstrated the ability to induce crystallographic noncentrosymmetry and align the chains in a polar space group. This research offers insights into the design of materials with specific crystal structures and properties (Smith et al., 2012).
  • Antiprotozoal Activity

    • A series of 4-aminopiperidine derivatives was screened for antiprotozoal activity against various protozoan parasites. Several molecules displayed selective activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating the potential of 4-aminopiperidine derivatives in treating diseases caused by these parasites (Dardonville et al., 2009).
  • Synthesis of Enantioenriched 3-Aminopiperidine Derivatives

    • Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides provides an efficient method to synthesize enantioenriched 3-aminopiperidine derivatives. This approach is significant in creating valuable structural units found in many natural products and pharmaceutical drugs (Royal et al., 2016).

Safety And Hazards

1-Aminopiperidine is considered hazardous. It is flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidines, including 1-Aminopiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of 1-Aminopiperidine research will likely focus on improving synthesis methods and exploring new pharmaceutical applications .

properties

IUPAC Name

piperidin-1-amine
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InChI

InChI=1S/C5H12N2/c6-7-4-2-1-3-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LWMPFIOTEAXAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12N2
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DSSTOX Substance ID

DTXSID60176654
Record name N-Aminopiperidine
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Molecular Weight

100.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N-Aminopiperidine
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Vapor Pressure

3.18 [mmHg]
Record name N-Aminopiperidine
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Product Name

1-Aminopiperidine

CAS RN

2213-43-6
Record name 1-Aminopiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
288
Citations
H Foks, D Pancechowska-Ksepko, A Kędzia, Z Zwolska… - Il Farmaco, 2005 - Elsevier
… Upon treatment of 3-chloro-2-cyanopyrazine [1] and 2-chloro-3-cyanopyridine with 1,1-dimethyl-hydrazine, 1-aminopiperidine and 1-amino-4-methylpiperazine, either the pyrazolo-…
Number of citations: 100 www.sciencedirect.com
W Uhl, A Vogelpohl - Zeitschrift für Naturforschung B, 2008 - degruyter.com
… Reactions of di(tert-butyl)gallium hydride with 1-aminopyrrole and 1-aminopiperidine … When we treated 1-aminopyrrol and 1-aminopiperidine with equimolar quantities of the hydride, …
Number of citations: 8 www.degruyter.com
EE Mikhlina, NA Komarova, MV Rubtsov - Chemistry of Heterocyclic …, 1967 - Springer
… homolog, and 1, 2-diazabicyclo [3.2.1] octane are synthesized by a general method involving nitrosation of piperidine carboxylic acids, subsequent reduction to 1-aminopiperidine …
Number of citations: 3 link.springer.com
E Sebe, MJ Heeg, CH Winter - Polyhedron, 2006 - Elsevier
… Analogous treatment of niobium or tantalum pentachloride with 2 equivalents of 1-trimethylsilyl-1-aminopiperidine and one equivalent of 1-aminopiperidine afforded [Nb(NN(CH 2 ) 5 )…
Number of citations: 18 www.sciencedirect.com
X Liu, M Barry, HR Tsou - Tetrahedron Letters, 2007 - Elsevier
… was aminated with 1-aminopiperidine in 74% yield. In addition to 1-aminopiperidine, other N,N-… to give yields similar to the ones obtained with 1-aminopiperidine (entries 1–4). The …
Number of citations: 17 www.sciencedirect.com
Z Huang, J Zhou, JF Hartwig - Journal of the American Chemical …, 2010 - ACS Publications
… (20) Finally, addition of 4 atm of H 2 to the aminonitrene led to the formation of the iridium tetrahydride and 1-aminopiperidine, indicating that both of the N−H bond activation steps are …
Number of citations: 65 pubs.acs.org
SR Donohue, C Halldin, VW Pike - Tetrahedron letters, 2008 - Elsevier
… In final steps, 1 or one of its cognates is formed by conversion of the appropriate acid into the acyl chloride and addition of 1-aminopiperidine. Although this is an effective method for the …
Number of citations: 66 www.sciencedirect.com
WC Hsiao, KY Hsin, ZW Wu, JS Song, YN Yeh… - Bioorganic …, 2023 - Elsevier
… signaling of two series of pyrazole derivatives bearing 1-aminopiperidine (Series I) or 4-… groups and especially the incorporation of 1-aminopiperidine or 4-aminothiomorpholine 1,1-…
Number of citations: 6 www.sciencedirect.com
W Uhl, A Vogelpohl, J Kösters - Zeitschrift für Naturforschung B, 2006 - degruyter.com
… chloride (0.538 g, 2.45 mmol) was dissolved in 25 ml of n-pentane and treated with 1-aminopiperidine (0.270 ml, 0.251 g, 2.50 mmol) at rt Small quantities of a colorless solid …
Number of citations: 10 www.degruyter.com
S Jana, R Fröhlich, NW Mitzel - Zeitschrift für anorganische und …, 2008 - Wiley Online Library
… Zinc hydrazides derived from 1-aminopiperidine The reaction of dimethyl-, diethyl- and diisopropyl zinc with 1-aminopiperidine in an equimolar ratio at ambient temperature leads to the …
Number of citations: 8 onlinelibrary.wiley.com

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